Dimer de pantoprazol

Descripción general

Descripción

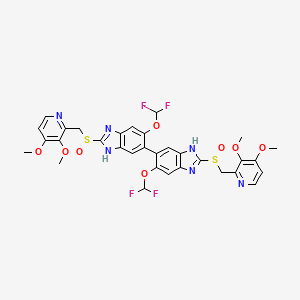

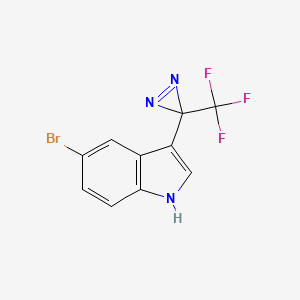

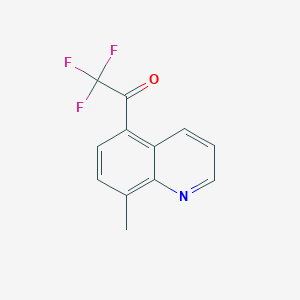

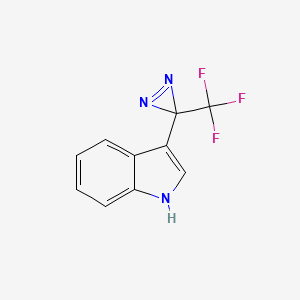

Pantoprazole dimer is a useful research compound. Its molecular formula is C32H28F4N6O8S2 and its molecular weight is 764.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pantoprazole dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidor de la bomba de protones

El pantoprazol sódico, un derivado de benzimidazol sustituido, es un inhibidor irreversible de la bomba de protones . Se utiliza principalmente para el tratamiento de úlceras duodenales, úlceras gástricas y enfermedad de reflujo gastroesofágico (ERGE) .

Control de impurezas en la síntesis de fármacos

Las monografías de la Farmacopea Europea (Ph. Eur.) y la Farmacopea de los Estados Unidos (USP) especifican seis impurezas, a saber; impurezas A, B, C, D, E y F, respectivamente, para su ingrediente farmacéutico activo (API) . La identificación y síntesis de todas las impurezas, excepto la impureza E, está bien descrita en la literatura .

Formación de impureza E dimérica

Las perspectivas de formación y control de la impureza E hasta ≤0.03% en la síntesis de pantoprazol sódico sesquihidratado (PAN) se discutieron en detalle por primera vez . El presente trabajo describe el viaje hacia el desarrollo exitoso de un procedimiento de preparación óptimo de la impureza E dimérica .

Mecanismo de formación

Se ha propuesto el mecanismo más plausible involucrado en la formación de la impureza E . Se propone un mecanismo para la formación del compuesto relacionado con el pantoprazol E (RC E) que involucra la formación de un catión radical en el rango de pH de 5 a 8 .

Mecanismo De Acción

Target of Action

Pantoprazole primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Pantoprazole effectively suppresses both basal and stimulated gastric acid secretion .

Mode of Action

Pantoprazole interacts with its target, the (H+, K+)-ATPase enzyme, by covalently binding to sulfhydryl groups of cysteines found on the enzyme . This binding is irreversible, meaning new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Pantoprazole’s antisecretory effect persists longer than 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole prevents the final step in gastric acid production . This leads to a decrease in both basal and stimulated gastric acid secretion . Pantoprazole also affects other pathways related to inflammation and apoptosis .

Pharmacokinetics

Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg and a serum elimination half-life of about 1.1 hours . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 .

Result of Action

The molecular and cellular effects of Pantoprazole’s action primarily involve the suppression of gastric acid secretion . This leads to the healing of tissue damage caused by gastric acid, such as erosive esophagitis . Pantoprazole also has effects on inflammation and apoptosis pathways, contributing to its therapeutic effects .

Action Environment

The action of Pantoprazole can be influenced by environmental factors such as pH conditions . For example, the formation of autophagosomes and the effect on autophagic flux can depend on the pH conditions . Additionally, the formation of certain impurities in the synthesis of Pantoprazole can be influenced by environmental factors .

Análisis Bioquímico

Biochemical Properties

Pantoprazole dimer plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in its metabolism . The interaction with these enzymes can lead to the formation of reactive intermediates that may contribute to its biochemical activity. Additionally, pantoprazole dimer can bind to proton pumps in the stomach lining, inhibiting their activity and reducing gastric acid secretion .

Cellular Effects

Pantoprazole dimer affects various types of cells and cellular processes. In gastric parietal cells, it inhibits the H+/K+ ATPase enzyme, leading to a decrease in gastric acid production . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction in acid secretion can alter the expression of genes involved in acid production and transport. Additionally, pantoprazole dimer may affect the proliferation and differentiation of gastric epithelial cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways .

Molecular Mechanism

The molecular mechanism of pantoprazole dimer involves its binding to the H+/K+ ATPase enzyme in gastric parietal cells. This binding inhibits the enzyme’s activity, preventing the exchange of hydrogen and potassium ions across the cell membrane . The inhibition of this enzyme leads to a reduction in gastric acid secretion. Additionally, pantoprazole dimer can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biochemical activity . These interactions can result in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pantoprazole dimer can change over time. The stability of pantoprazole dimer is influenced by factors such as pH and temperature . Over time, pantoprazole dimer may degrade into other byproducts, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to pantoprazole dimer can lead to changes in cellular metabolism and gene expression . These changes may result in altered cellular function and potential toxicity.

Dosage Effects in Animal Models

The effects of pantoprazole dimer vary with different dosages in animal models. At low doses, pantoprazole dimer can effectively inhibit gastric acid secretion without causing significant adverse effects . At high doses, pantoprazole dimer may cause toxic effects, such as liver damage and alterations in enzyme activity . Threshold effects have been observed, where the impact of pantoprazole dimer on cellular function and metabolism becomes more pronounced at higher doses.

Metabolic Pathways

Pantoprazole dimer is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The primary enzymes involved in its metabolism are CYP2C19 and CYP3A4, which convert pantoprazole dimer into its metabolites . These metabolic pathways can affect the levels of metabolites and influence metabolic flux. Additionally, pantoprazole dimer can interact with other enzymes and cofactors, further modulating its metabolic activity .

Transport and Distribution

Pantoprazole dimer is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, pantoprazole dimer can accumulate in specific compartments, such as the endoplasmic reticulum and lysosomes . This localization can influence its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of pantoprazole dimer is influenced by targeting signals and post-translational modifications. Pantoprazole dimer can be directed to specific compartments or organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its effects . The localization of pantoprazole dimer can affect its activity and function, as well as its interactions with other biomolecules. For example, its accumulation in the endoplasmic reticulum may influence protein folding and secretion .

Propiedades

IUPAC Name |

5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDAWOKDELVUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F4N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)

![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)